Acetic acid, [(phenylmethyl)hydrazono]-
Description
The hydrazone group (–NH–N=CH–) imparts unique reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science .
The synthesis of such compounds often involves aldol condensation or quaternization reactions. For example, details the preparation of structurally related imidazolylphenylacetic acids via aldol condensation of ethyl phenylacetate with glyoxal N,N-dimethylhydrazone, followed by hydrolysis . These methods highlight the role of hydrazone intermediates in constructing heterocyclic frameworks.
Properties
IUPAC Name |
(2E)-2-(benzylhydrazinylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-11-10-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2,(H,12,13)/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWQWLKPSSCBGW-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/N=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(phenylmethyl)hydrazono]- typically involves the reaction of benzylhydrazine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(phenylmethyl)hydrazono]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazono group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Acetic acid derivatives have significant roles in the pharmaceutical industry. The compound [(phenylmethyl)hydrazono]- is explored for its potential in drug formulations due to its ability to modify pharmacokinetic properties.
-
Case Study: Antidiabetic Agents
A study investigated the effects of hydrazone derivatives on blood glucose levels. Results indicated that certain derivatives exhibited hypoglycemic effects in diabetic models, suggesting potential therapeutic uses in diabetes management. -
Analytical Applications
The compound is also utilized in analytical chemistry as a reagent for detecting specific biomolecules due to its reactivity with amines and carbonyls, facilitating various assays.
Agricultural Applications
In agriculture, acetic acid and its derivatives are used as herbicides and fungicides. The [(phenylmethyl)hydrazono]- derivative has been studied for its efficacy against specific plant pathogens.
- Case Study: Fungal Inhibition
Research demonstrated that formulations containing this derivative showed significant antifungal activity against common agricultural pathogens like Fusarium and Botrytis, leading to improved crop yields.
Industrial Applications
The industrial applications of acetic acid derivatives extend to the production of polymers and other materials.
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Polymer Production
Acetic acid, [(phenylmethyl)hydrazono]- can serve as a precursor in synthesizing various polymers. For instance, it can be polymerized to create materials with desirable thermal and mechanical properties. -
Case Study: Coating Materials
A recent investigation into coatings revealed that incorporating this compound into formulations enhanced adhesion properties and durability under environmental stressors.
Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical | Drug formulation | Potential hypoglycemic effects |
| Agricultural | Herbicides/Fungicides | Significant antifungal activity against pathogens |
| Industrial | Polymer production | Enhanced properties in coating materials |
| Food Industry | Preservation and flavoring | Effective microbial growth inhibition |
Mechanism of Action
The mechanism of action of acetic acid, [(phenylmethyl)hydrazono]- involves its interaction with specific molecular targets. The hydrazono group can form stable complexes with metal ions, which can then participate in various biochemical pathways. The compound may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of acetic acid, [(phenylmethyl)hydrazono]-, along with their structural features, synthesis routes, and biological or physicochemical properties:
Reactivity and Stability
- Degradation Pathways: The hydrazone group is susceptible to hydrolysis and oxidation. For example, [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid (NSC-267213) degrades via a first-order pH-dependent mechanism, forming sulfinic acid and glyoxylic acid derivatives . This contrasts with ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazono]acetate, where electron-withdrawing groups (Cl, CF₃) enhance stability .
- Synthetic Efficiency: Microwave-assisted synthesis () reduces reaction time from hours to minutes and improves yields (e.g., 92% for hydrazono thiazolidinyl derivatives) compared to traditional reflux methods (e.g., 60–70% in ) .
Key Research Findings and Trends
Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but may reduce solubility. Benzyl groups (as in the parent compound) balance lipophilicity and synthetic accessibility .
Biological Relevance : Hydrazone derivatives often act as prodrugs, releasing active agents (e.g., glyoxylic acid) under physiological conditions .
Synthetic Innovation: Microwave-assisted methods () and one-pot multicomponent reactions are emerging as superior strategies for hydrazono-acetic acid derivatives .
Biological Activity
Acetic acid, [(phenylmethyl)hydrazono]- is a chemical compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.
The synthesis of acetic acid, [(phenylmethyl)hydrazono]- typically involves the reaction of benzylhydrazine with acetic acid under reflux conditions, often using a catalyst to enhance yield. The product is purified through recrystallization or chromatography techniques.
Chemical Reactions:
- Oxidation: Can yield corresponding oxides.
- Reduction: May produce hydrazine derivatives.
- Substitution: The hydrazono group can engage in substitution reactions with electrophiles.
The biological activity of acetic acid, [(phenylmethyl)hydrazono]- is attributed to its interaction with specific molecular targets within biological systems. The hydrazono group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, it may interact with cellular proteins and enzymes, modulating their functions and leading to diverse biological effects .
Biological Activities
Research indicates that acetic acid, [(phenylmethyl)hydrazono]- exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various microbial strains.
- Anticancer Properties: Investigations into its anticancer effects have shown promise in inhibiting the growth of cancer cell lines .
- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could be relevant in therapeutic contexts .
Case Studies and Research Findings
-
Anticancer Activity:
A study evaluated the compound's effects on MCF-7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest . -
Antimicrobial Efficacy:
In vitro assays revealed that acetic acid, [(phenylmethyl)hydrazono]- exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective in lower concentrations compared to traditional antibiotics . -
Enzyme Interaction Studies:
Research focused on the compound's role as an enzyme inhibitor showed that it could effectively bind to active sites of certain enzymes, leading to decreased enzymatic activity. This property is being explored for potential therapeutic applications in metabolic disorders .
Comparative Analysis
To better understand the uniqueness of acetic acid, [(phenylmethyl)hydrazono]-, it is useful to compare it with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Benzylideneacetone | Ketone | Antimicrobial |
| Phenylhydrazine | Hydrazine | Anticancer |
| Acetohydrazide | Hydrazine derivative | Enzyme inhibition |
| Acetic acid, [(phenylmethyl)hydrazono]- | Hydrazono-acid hybrid | Antimicrobial & anticancer properties |
Q & A
Q. What are the recommended synthetic routes for preparing acetic acid, [(phenylmethyl)hydrazono]-, and how can reaction conditions be optimized to improve yields?
Methodology : The compound can be synthesized via hydrazone formation by reacting phenylmethylhydrazine with a ketone or aldehyde derivative of acetic acid. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., acetic acid or ethanol) to enhance reactivity .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to drive the reaction to completion while avoiding thermal degradation .
- Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) can accelerate imine bond formation .
- Yield optimization : Purify via recrystallization (e.g., using dioxane or acetic acid) to isolate high-purity products (85–90% yields) .
Q. Which spectroscopic techniques are most effective for characterizing acetic acid, [(phenylmethyl)hydrazono]-, and how should data interpretation be approached?
Methodology :
- Infrared (IR) spectroscopy : Identify key functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and N-H stretches at ~3200 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR : Look for hydrazone N-H protons (δ 10–12 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and imine (C=N, δ ~150 ppm) signals .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. What physicochemical properties (e.g., solubility, melting point) are critical for handling this compound in experimental settings?
Methodology : Key properties include:
Advanced Research Questions
Q. How can researchers design stability studies to evaluate the degradation kinetics of acetic acid, [(phenylmethyl)hydrazono]- under varying pH and temperature conditions?
Methodology :
- Experimental design :
Q. What strategies are effective for resolving contradictions in spectroscopic data when confirming the structure of synthesized derivatives?
Methodology :
- Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals (solvent: ethanol/water mixtures) .
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .
Q. What in vitro assays are suitable for assessing the biological activity of this compound, and how can structure-activity relationships (SAR) be analyzed?
Methodology :
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .
- Antibacterial testing : Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
- SAR analysis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structural changes with activity trends .
Q. How can computational modeling predict the reactivity of the hydrazone moiety in nucleophilic or electrophilic reactions?
Methodology :
- Quantum mechanical calculations : Use DFT (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., nucleophilic attack at the C=N bond) using Amber or GROMACS .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters (Adapted from )
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Solvent | Glacial acetic acid | Use excess solvent (10 mL/g substrate) |
| Temperature | 80–100°C (reflux) | Gradual heating to avoid side reactions |
| Reaction Time | 24–48 hours | Monitor via TLC for completion |
Table 2 : Biological Activity Data (Hypothetical Based on )
| Assay Type | Cell Line/Strain | IC₅₀/MIC (µM) |
|---|---|---|
| Anticancer (MTT) | MCF-7 | 12.5 ± 1.2 |
| Antibacterial | S. aureus (ATCC 25923) | 25.0 ± 2.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
